5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione
Description
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c11-5-7-4(9-10-5)3-1-2-6-8-3/h1-2H,(H,6,8)(H2,7,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWURAFRGZTODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C2=NC(=S)NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate pyrazole derivatives with triazolidine-3-thione precursors under controlled conditions. One common method includes the condensation of pyrazole-3-carbaldehyde with thiosemicarbazide in the presence of an acid catalyst, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds containing the 1,2,4-triazole moiety can inhibit the proliferation of various cancer cell lines. One notable derivative demonstrated cytotoxic activity against HT29 colon cancer cells and was identified as a potential inhibitor of phospholipid-dependent kinase 1 .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Triazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The structural modifications in triazole compounds can enhance their antimicrobial efficacy, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are attributed to their ability to inhibit certain enzymes involved in inflammatory pathways. This makes them valuable in treating conditions characterized by chronic inflammation .
Synthesis and Structural Modifications
The synthesis of 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione typically involves cyclocondensation reactions. Variations in the synthesis process can lead to different derivatives with enhanced biological activities. For example, modifications at the thione position have been shown to influence the cytotoxicity and selectivity of these compounds towards cancer cells .
Case Studies
Mechanism of Action
The mechanism of action of 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural Characterization Challenges
Distinguishing between acyclic thiosemicarbazones and cyclized triazolidine-3-thiones is challenging due to overlapping NMR signals. For instance, 5-(4-methoxyphenyl)-1,2,4-triazolidine-3-thione exhibits exchangeable protons that complicate spectral interpretation . This underscores the need for advanced analytical techniques (e.g., 2D NMR) to confirm cyclization.
Comparison with Similar Compounds
Structural and Functional Variations
Biological Activity
5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a triazolidine core with a pyrazole substituent, which is known to contribute to various biological activities. The synthesis typically involves the reaction of 3H-pyrazole derivatives with thiosemicarbazones or thioketones under acidic or basic conditions. The resultant compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of triazole-thione compounds have shown promising cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
- Mechanism : The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| A | IGR39 | 10.5 | 2.5 |
| B | MDA-MB-231 | 15.0 | 1.8 |
| C | Panc-1 | 12.0 | 2.0 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial activity:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli.
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid metabolism .
Table 2: Antimicrobial Activity Data
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 32 µg/mL |
| B | Escherichia coli | 64 µg/mL |
Antiviral Activity
Emerging evidence suggests that the compound may possess antiviral properties as well. Studies have shown that certain derivatives can inhibit viral replication in vitro:
- Virus Tested : Influenza virus.
- Mechanism : The antiviral activity may be linked to interference with viral entry or replication processes within host cells .
Case Studies
-
Cytotoxicity in Cancer Models :
A study evaluated the cytotoxic effects of several synthesized triazole-thione derivatives on human cancer cell lines. The most potent compound showed an IC50 value of 10 µM against melanoma cells, indicating strong selective toxicity towards cancerous tissues compared to normal cells . -
Antimicrobial Efficacy :
In a comparative study, a series of pyrazole derivatives were tested against common bacterial strains. One derivative exhibited significant inhibition against both Gram-positive and Gram-negative bacteria at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(3H-pyrazol-3-ylidene)-1,2,4-triazolidine-3-thione and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazide with substituted aldehydes or ketones. For example, Sm-FAp catalysts (samarium-fluorapatite) have been used to facilitate the reaction between thiosemicarbazide and nitrobenzaldehyde derivatives under mild conditions (yields ~70–85%) . Alternative methods include using polyethylene glycol (PEG) as a green solvent or sulfamic acid as a catalyst, which reduces reaction times to 2–4 hours . Optimization of molar ratios (e.g., 1:1.2 for aldehyde:thiosemicarbazide) and temperature (80–100°C) is critical for reproducibility.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the triazolidine-thione backbone and pyrazolylidene substituents. Infrared (IR) spectroscopy identifies the C=S stretch at ~1250–1300 cm⁻¹ and N–H vibrations at ~3200 cm⁻¹ . High-resolution mass spectrometry (HRMS) provides accurate molecular weight confirmation. For crystalline derivatives, single-crystal XRD (using SHELX software ) resolves tautomeric forms and hydrogen-bonding patterns.
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound’s triazole-thione core is explored for antimicrobial, anticancer, and enzyme inhibition activities. For example, derivatives with pyridinyl or thiophene substituents show IC₅₀ values <10 μM against Mycobacterium tuberculosis . Structure-activity relationship (SAR) studies recommend modifying the pyrazolylidene group to enhance bioavailability or target specificity .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic and optical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G(d,p)) model molecular geometry, frontier orbitals (HOMO-LUMO gaps ~4.5 eV), and electrostatic potential surfaces. These predict reactivity sites, such as sulfur atoms for nucleophilic attacks or pyrazolylidene rings for π-π stacking. Calculated NMR chemical shifts (e.g., δ ~160 ppm for C=S) align with experimental data, validating tautomeric forms .
Q. What strategies resolve contradictions in reaction yields or purity across different synthetic protocols?
- Methodological Answer : Discrepancies often arise from catalyst efficiency (e.g., Sm-FAp vs. [C16MPy]AlCl3Br ) or solvent polarity. Systematic comparison via Design of Experiments (DoE) identifies optimal parameters:
- Catalyst loading (5–10 mol%)
- Reaction time (2–6 hours)
- Post-synthesis purification (HPLC with C18 columns, ≥95% purity) .
Q. How do substituents on the pyrazolylidene moiety influence biological activity?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial potency by increasing membrane permeability. For instance, 5-(4-chlorophenyl) derivatives exhibit MIC values of 2 μg/mL against Staphylococcus aureus . Conversely, electron-donating groups (e.g., methyl, methoxy) improve solubility but reduce target binding affinity. Molecular docking (AutoDock Vina) with enoyl-acyl carrier protein reductase (InhA) reveals key hydrogen bonds between the thione sulfur and NAD⁺ cofactor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
